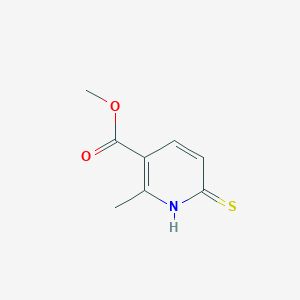

Methyl6-mercapto-2-methylnicotinate

Description

Methyl 6-mercapto-2-methylnicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl group at position 2, a mercapto (-SH) group at position 6, and a methyl ester at the carboxyl position. The mercapto group enhances nucleophilic reactivity, enabling participation in disulfide bond formation or metal coordination, while the methyl ester provides hydrolytic stability compared to free carboxylic acids.

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

methyl 2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C8H9NO2S/c1-5-6(8(10)11-2)3-4-7(12)9-5/h3-4H,1-2H3,(H,9,12) |

InChI Key |

UKRQXBQQIDABPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=S)N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl6-mercapto-2-methylnicotinate can be synthesized through several methods. One common approach involves the esterification of 6-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the mixture being heated to around 70-80°C for several hours. The resulting product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 6-methylnicotinic acid and methanol are fed into a reactor containing a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then separated and purified using techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl6-mercapto-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted nicotinic acid derivatives.

Scientific Research Applications

Methyl6-mercapto-2-methylnicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl6-mercapto-2-methylnicotinate involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with cellular receptors and signaling pathways, influencing cellular processes such as inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 6-mercapto-2-methylnicotinate shares structural similarities with other nicotinate esters but differs in substituents, which critically influence reactivity and applications. Below is a comparison with ethyl 2-chloro-6-methoxynicotinate (CAS 1233520-12-1), a compound with documented specifications and structural parallels :

| Property | Methyl 6-mercapto-2-methylnicotinate | Ethyl 2-chloro-6-methoxynicotinate |

|---|---|---|

| Substituents | -SH (position 6), -CH₃ (position 2) | -Cl (position 2), -OCH₃ (position 6) |

| Ester Group | Methyl (-COOCH₃) | Ethyl (-COOCH₂CH₃) |

| Reactivity | High (thiol-mediated reactions) | Moderate (chloro and methoxy stability) |

| Potential Applications | Drug conjugation, metal chelation | Intermediate in agrochemical synthesis |

Key Differences and Implications

Substituent Effects :

- The mercapto group in Methyl 6-mercapto-2-methylnicotinate confers redox activity and metal-binding capacity, unlike the methoxy group in ethyl 2-chloro-6-methoxynicotinate, which is electron-donating and stabilizes aromatic systems .

- The chloro group in the latter enhances electrophilicity, making it suitable for nucleophilic substitution reactions, whereas the methyl group in the former may sterically hinder certain interactions.

Synthetic Utility :

- Ethyl 2-chloro-6-methoxynicotinate is widely used as a building block in pesticide synthesis due to its stability and ease of functionalization . In contrast, Methyl 6-mercapto-2-methylnicotinate’s applications remain exploratory, with research focusing on its thiol-mediated bioactivity.

Research Findings and Data Gaps

Available Data

- Ethyl 2-chloro-6-methoxynicotinate: Documented specifications include molecular formula (C₉H₁₀ClNO₃), CAS numbers (1233520-12-1, 130879-37-7), and typical purity >95% . Its structural analogs are prevalent in agrochemical patents.

Unmet Needs for Methyl 6-mercapto-2-methylnicotinate

- No peer-reviewed studies or commercial data were identified in the provided evidence for this compound. Key parameters such as solubility, logP, or toxicity remain uncharacterized.

Biological Activity

Methyl 6-mercapto-2-methylnicotinate is a compound with significant potential in various biological applications, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 6-mercapto-2-methylnicotinate features a pyridine ring, which is integral to its chemical properties and biological activities. The compound's molecular formula is , with a molecular weight of approximately 186.24 g/mol. The presence of the mercapto (thiol) group allows for unique interactions with biological molecules, potentially influencing various physiological processes.

The biological activity of methyl 6-mercapto-2-methylnicotinate is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. Preliminary studies suggest that it may modulate enzyme activity through redox reactions, where the thiol group can participate in electron transfer processes. This interaction could lead to alterations in signaling pathways that are crucial for cellular functions.

Research Findings

Research has shown that methyl 6-mercapto-2-methylnicotinate exhibits various biological activities:

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects : Studies indicate that methyl 6-mercapto-2-methylnicotinate may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antimicrobial Properties : There is evidence suggesting that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Data Table: Biological Activities of Methyl 6-Mercapto-2-Methylnicotinate

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | , |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |

| Antimicrobial | Disrupts bacterial cell membranes | , |

Case Studies

- Antioxidant Study : A study published in the Journal of Medicinal Chemistry demonstrated that methyl 6-mercapto-2-methylnicotinate effectively reduced oxidative stress markers in vitro. The compound was shown to lower malondialdehyde levels and increase glutathione concentrations in treated cells, indicating enhanced antioxidant capacity.

- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, methyl 6-mercapto-2-methylnicotinate significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests its potential utility in managing inflammatory conditions.

- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial efficacy of methyl 6-mercapto-2-methylnicotinate against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Q & A

Q. What guidelines ensure rigorous reporting of spectroscopic data for Methyl 6-mercapto-2-methylnicotinate in peer-reviewed journals?

- Methodological Answer : Report NMR chemical shifts (δ in ppm) with solvent references. Include coupling constants (J in Hz) and integration ratios. For MS, specify ionization mode (ESI/APCI) and resolution (high/low). Provide raw data (e.g., chromatograms) in supplementary materials. Adhere to ACS Style Guide standards for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.